REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]2[N:6]=[CH:7][S:8][C:4]=2[CH:3]=1.Cl[O:12][C:13]([CH3:16])(C)C.CC[C:19](OCC)=[S:20].C(N(CC)CC)C>ClCCl.C1COCC1>[CH3:19][S:20][CH:16]1[C:3]2[C:2](=[CH:10][CH:9]=[C:5]3[C:4]=2[S:8][CH:7]=[N:6]3)[NH:1][C:13]1=[O:12]
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC2=C(N=CS2)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
ClOC(C)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
CCC(=S)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-74 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2-L three-neck round bottom flask was fitted with an internal thermometer, 250-mL addition funnel, magnetic stir bar and septa
|
Type
|
ADDITION
|
Details
|
To the reaction was then added by slow,
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to rt
|
Type
|
CONCENTRATION
|
Details
|
The reaction was then concentrated to a thick residue
|
Type
|
STIRRING
|
Details
|
to stir for 24 h
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered from the mixture
|
Type
|
CUSTOM
|
Details
|
triturated with water and ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacum for 16 h
|
Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1C(NC2=CC=C3N=CSC3=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.7 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |